1-Cyclopropylhex-5-en-1-amine;hydrochloride
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Overview
Description
1-Cyclopropylhex-5-en-1-amine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of 1-Cyclopropylhex-5-en-1-amine, which is characterized by the presence of a cyclopropyl group attached to a hexenyl chain with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylhex-5-en-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1-bromo-1-cyclopropylcyclopropane.
Curtius Degradation: The starting material undergoes Curtius degradation to form the N-Boc-protected amine.
Deprotection: The N-Boc-protected amine is then deprotected using hydrogen chloride in diethyl ether to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylhex-5-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-Cyclopropylhex-5-en-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 1-Cyclopropylhex-5-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity towards certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
1-Cyclopropylcyclopropylamine;hydrochloride: This compound has a similar cyclopropyl group but differs in the position and structure of the amine group.
Cyclopropylamine;hydrochloride: A simpler compound with a cyclopropyl group directly attached to the amine group.
Uniqueness: 1-Cyclopropylhex-5-en-1-amine;hydrochloride is unique due to its extended hexenyl chain, which provides additional sites for chemical modification and potential interactions with biological targets. This structural feature distinguishes it from other cyclopropyl-containing amines and enhances its versatility in various applications .
Properties
IUPAC Name |
1-cyclopropylhex-5-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-4-5-9(10)8-6-7-8;/h2,8-9H,1,3-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTNAMCCJYTOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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